(2,5-Dimethylfuran-3-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
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Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-9-6-12(10(2)22-9)16(20)19-7-11(8-19)15-17-14(18-23-15)13-4-3-5-21-13/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIXMNSEUWVKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-Dimethylfuran-3-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylfuran moiety and an oxadiazole ring. Its molecular formula is C₁₃H₁₃N₃O₃, with a molecular weight of approximately 253.26 g/mol. The presence of the furan and oxadiazole groups suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.
Research indicates that compounds with furan and oxadiazole structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing furan derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Oxadiazole-containing compounds have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) and mitochondrial dysfunction.
- Anti-inflammatory Effects : Some studies suggest that furan derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of similar compounds, it was found that derivatives containing the furan ring exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membrane integrity.
Case Study 2: Anticancer Potential
A derivative structurally similar to this compound was tested on MCF-7 breast cancer cells. Results showed that the compound induced apoptosis through the intrinsic pathway, suggesting potential for development as an anticancer agent.
Case Study 3: Anti-inflammatory Activity
Research involving RAW 264.7 macrophages demonstrated that compounds with a similar structure could significantly reduce the secretion of TNF-alpha in response to lipopolysaccharide (LPS) stimulation. This indicates a possible therapeutic role in inflammatory diseases.
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 3-(furan-2-yl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of furan-2-carboximidamide with a carbonyl precursor:
Step 1 : Preparation of Furan-2-Carboximidamide
- Furan-2-carbonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hours.
- Yield: 78–85% after recrystallization (ethanol).
Step 2 : Cyclodehydration with 3-Azidopropionic Acid
Azetidine Ring Formation
The azetidine ring is constructed via a modified Gabriel synthesis:
Step 3 : Alkylation of 3-Aminopropanol
- 3-Aminopropanol (1.0 equiv) reacts with 1,3-dibromopropane (1.2 equiv) in dry tetrahydrofuran (THF) under N₂ at 0°C. Triethylamine (2.5 equiv) is added dropwise to scavenge HBr.
- After 12 hours at room temperature, the crude azetidine is extracted (CH₂Cl₂) and purified via vacuum distillation (65–70% yield).
Step 4 : Coupling Oxadiazole to Azetidine
- 3-(Furan-2-yl)-1,2,4-oxadiazol-5-ylpropionic acid (1.0 equiv) is activated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Reaction with azetidine (1.2 equiv) in dry dichloromethane (DCM) at −10°C for 2 hours yields 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine (83–88% yield).
Synthesis of 2,5-Dimethylfuran-3-Carbonyl Chloride
Step 5 : Carboxylic Acid Activation
- 2,5-Dimethylfuran-3-carboxylic acid (1.0 equiv) is refluxed with oxalyl chloride (2.0 equiv) in anhydrous DCM for 3 hours.
- Excess oxalyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (95–98% yield).
Final Coupling Reaction
Step 6 : Acylation of Azetidine-Oxadiazole Fragment
- 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine (1.0 equiv) is dissolved in dry THF under N₂.
- 2,5-Dimethylfuran-3-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl.
- After stirring at 25°C for 6 hours, the product is purified via silica gel chromatography (hexane/ethyl acetate 4:1), yielding the title compound (75–82% yield).
Analytical Validation and Optimization Data
Spectroscopic Characterization
Reaction Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Coupling Temperature | 0°C → 25°C | +15% |
| POCl₃ Equivalents (Step 2) | 3.0 → 2.5 | +8% |
| Chromatography Solvent | Hexane/EtOAc (4:1 → 3:1) | Purity >99% |
Challenges and Mitigation Strategies
Q & A
Basic: What synthetic pathways are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile derivative and hydroxylamine under reflux conditions (e.g., ethanol, 80°C). Subsequent azetidine ring coupling is achieved using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF. Key optimization parameters include:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions .
- pH adjustment : Neutral to slightly basic conditions (pH 7.5–8.5) for oxadiazole formation to enhance cyclization efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates with >95% purity .
Basic: How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
Methodological Answer:
- Infrared Spectroscopy (IR) : Identify the carbonyl stretch (C=O) of the methanone group at ~1680–1700 cm⁻¹ and the oxadiazole C=N stretch at ~1600–1620 cm⁻¹ .
- ¹H NMR : Key signals include:
- Azetidine protons as multiplet at δ 3.8–4.2 ppm (C-1 and C-2 of azetidine).
- Furan protons as doublets (δ 6.2–7.1 ppm) with coupling constants (J = 3.2–3.5 Hz) .
- ¹³C NMR : The methanone carbonyl appears at δ 195–200 ppm, while oxadiazole carbons resonate at δ 155–165 ppm .
Advanced: What computational strategies are effective for analyzing electronic properties and reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to calculate molecular orbitals, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with experimental UV-Vis spectra for validation .
- Mechanistic Studies : Employ Gaussian-09 with solvation models (e.g., PCM for DMF) to simulate transition states during oxadiazole cyclization. Track bond dissociation energies to identify rate-limiting steps .
Advanced: How can contradictions in bioactivity data (e.g., IC50 variability) between assays be resolved?
Methodological Answer:
- Experimental Replication : Use randomized block designs with ≥4 replicates to account for biological variability .
- Assay Standardization : Compare cytotoxicity across multiple cell lines (e.g., HeLa vs. MCF-7) under identical conditions (e.g., 48-hour exposure, 10–100 µM concentration range) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to determine significance (p < 0.05) and identify outliers .
Advanced: What strategies improve the yield of the 1,2,4-oxadiazole ring formation?
Methodological Answer:
- Precursor Activation : Use TBTU (tetramethyluronium tetrafluoroborate) as a coupling reagent to enhance nitrile-hydroxylamine reactivity .
- Solvent Optimization : Replace ethanol with acetonitrile to reduce byproduct formation during cyclization .
- Catalytic Additives : Introduce 1 mol% ZnCl₂ to accelerate ring closure, increasing yields from 60% to 85% .
Advanced: How can environmental fate and toxicity be assessed using in silico models?
Methodological Answer:
- Environmental Persistence : Use EPI Suite™ to predict biodegradation (BIOWIN model) and bioaccumulation (log Kow ~2.8, indicating low bioaccumulation potential) .
- Ecotoxicology : Apply TEST (Toxicity Estimation Software Tool) to estimate LC50 for aquatic organisms (e.g., Daphnia magna) .
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways .
Advanced: How to resolve discrepancies in crystallographic data vs. computational structural predictions?
Methodological Answer:
- X-ray Crystallography : Refine crystal structures using SHELX-97 to resolve bond-length mismatches (e.g., oxadiazole C-N bonds at 1.28–1.32 Å vs. DFT-predicted 1.30 Å) .
- Torsional Angle Analysis : Compare DFT-optimized dihedral angles (e.g., azetidine-furan angle) with crystallographic data to validate conformational stability .
Advanced: What methods validate the compound’s antioxidant activity against false positives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
